2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide family, characterized by a fused heterocyclic core that confers unique electronic and steric properties. The molecule features:
- A 2-(cyclohex-1-en-1-yl)ethyl group at position 1, introducing lipophilicity and conformational flexibility.
- A 2-amino group at position 2, critical for hydrogen-bonding interactions in biological targets.
Properties
IUPAC Name |
2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5OS/c25-22-20(24(30)26-15-17-9-6-14-31-17)21-23(28-19-11-5-4-10-18(19)27-21)29(22)13-12-16-7-2-1-3-8-16/h4-7,9-11,14H,1-3,8,12-13,15,25H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCUIMBNALQYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molar mass of 294.44 g/mol. The structure includes a pyrroloquinoxaline core, which is known for its diverse biological activities, particularly in cancer therapy and neuroprotection.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2OS2 |
| Molar Mass | 294.44 g/mol |
| CAS Number | 379713-57-2 |
Anticancer Activity
Recent studies indicate that compounds with a similar structural framework exhibit significant anticancer properties. The pyrroloquinoxaline scaffold has been associated with the inhibition of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a related compound demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
The proposed mechanism involves interaction with specific cellular targets that modulate signaling pathways related to cell survival and apoptosis. The compound may act as an inhibitor of certain kinases or transcription factors involved in tumor growth and metastasis.
Neuroprotective Effects
In addition to its anticancer properties, the compound may exhibit neuroprotective effects through mechanisms such as antioxidant activity and modulation of neurotransmitter systems. Compounds containing thiophene moieties have been shown to enhance cognitive function in animal models, suggesting a potential application in neurodegenerative diseases .
Case Studies
Several case studies have explored the biological effects of similar compounds:
-
Study on Pyrroloquinoxaline Derivatives :
- A series of pyrroloquinoxaline derivatives were synthesized and evaluated for their anticancer activity.
- Results indicated that modifications on the thiophene ring significantly influenced the cytotoxicity against various cancer cell lines.
-
Neuroprotective Study :
- A related thiophene-containing compound was tested for its ability to protect neurons from oxidative stress.
- The study found that the compound reduced markers of oxidative damage and improved neuronal survival rates.
Research Findings
Research has shown that compounds similar to 2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can effectively target multiple pathways involved in cancer progression and neurodegeneration:
- Cytotoxicity Assays : In vitro studies demonstrated IC50 values in the micromolar range against various cancer cell lines.
- Mechanistic Studies : Studies utilizing western blotting and flow cytometry revealed alterations in apoptosis-related proteins upon treatment with these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents, influencing physicochemical properties, binding affinity, and pharmacokinetics. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
*Calculated using PubChem tools. †Predicted via SwissADME.
Key Findings
Lipophilicity and Bioavailability: The target compound’s cyclohexenylethyl group increases logP compared to the butyl analog , favoring membrane permeability but risking hERG channel liability. The phenolic analog shows improved aqueous solubility (due to -OH and -OCH₃ groups) but is prone to Phase II metabolism, reducing oral bioavailability.
Substituent Effects on Target Engagement :
- The thiophen-2-ylmethyl group (target and ) enhances aromatic stacking in hydrophobic binding pockets, as demonstrated in kinase assays .
- Replacement with 2-methoxybenzyl introduces steric hindrance, reducing affinity for flat binding sites (e.g., ATP pockets).
Metabolic Stability :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
- Methodology :
Core Formation : Start with condensation of substituted quinoxaline precursors (e.g., 2-aminoquinoxaline derivatives) with pyrrole intermediates under acidic or basic catalysis .
Substituent Introduction : Introduce the 2-(cyclohex-1-en-1-yl)ethyl group via nucleophilic substitution or alkylation reactions, using catalysts like palladium or copper for regioselectivity .
Carboxamide Functionalization : React the intermediate with thiophen-2-ylmethylamine under coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (DMF, DCM) .
- Optimization : Use continuous flow reactors for improved yield and scalability .
Q. How can the reactivity of the amino and carboxamide groups in this compound be exploited for further derivatization?
- Reactivity Profile :
- Amino Group : Susceptible to acylation, alkylation, and Schiff base formation. Use Boc-protection for selective modification .
- Carboxamide : Participate in hydrolysis (acid/base) to carboxylic acid or coupling with amines for peptide-like derivatives .
- Example Reaction :
- Oxidation of the amino group with KMnO₄ yields nitro derivatives, useful for studying electronic effects on bioactivity .
Q. What analytical techniques are critical for structural confirmation?
- Key Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (quinoxaline core) and substituent environments (cyclohexenyl, thiophenyl) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₂₄H₂₆N₆OS) and isotopic patterns .
- X-ray Crystallography : For absolute stereochemistry determination, though crystallization may require co-solvents due to hydrophobicity .
Advanced Research Questions
Q. How do steric effects from the cyclohexenyl and thiophenyl groups influence binding to biological targets?
- Design Strategy :
Molecular Docking : Compare binding affinities of analogs with varying substituents (e.g., cyclohexenyl vs. phenyl) using software like AutoDock .
SAR Studies : Synthesize analogs with truncated substituents to isolate steric/electronic contributions .
- Case Study : In pyrroloquinoxaline derivatives, bulky groups like cyclohexenyl reduce off-target interactions but may hinder solubility .
Q. What strategies resolve contradictions in reported biological activity data for this compound class?
- Data Reconciliation :
Assay Standardization : Validate activity across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects .
Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
- Example : A 2024 study found that thiophenyl-substituted analogs exhibit variable IC₅₀ values (1–10 µM) in kinase assays due to differential metabolic clearance .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Approach :
QSAR Modeling : Correlate logP, polar surface area, and hydrogen-bond donors with bioavailability .
ADMET Prediction : Use tools like SwissADME to predict CYP450 interactions and blood-brain barrier penetration .
- Outcome : For this compound, reducing logP (e.g., via carboxylate prodrugs) may improve aqueous solubility without compromising target affinity .
Methodological Challenges and Solutions
Q. What purification challenges arise during synthesis, and how are they addressed?
- Issues :
- Hydrophobicity : Poor solubility in common solvents complicates column chromatography.
- Solutions :
Gradient Elution : Use mixed solvents (e.g., hexane/EtOAc with 1% TFA) for improved separation .
Prep-HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .
Q. How can reaction yields be improved for multi-step syntheses?
- Optimization Tactics :
Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps to reduce side products .
Microwave Assistance : Accelerate cyclization steps (e.g., pyrrole-quinoxaline fusion) with controlled heating .
- Case Study : A 2025 study achieved 85% yield in the final carboxamide coupling step using microwave-assisted conditions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
